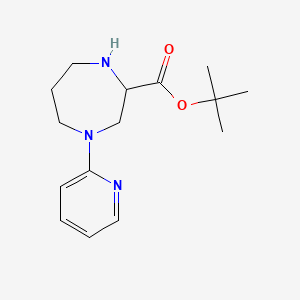homocysteine](/img/structure/B15282113.png)
N-[(2,5-dimethoxyphenyl)sulfonyl](methyl)homocysteine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethoxyphenyl)sulfonylhomocysteine: is a synthetic organic compound characterized by the presence of a sulfonyl group attached to a 2,5-dimethoxyphenyl ring and a homocysteine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)sulfonylhomocysteine typically involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with methylhomocysteine under controlled conditions. The reaction is usually carried out in an organic solvent such as ether at room temperature. The general reaction scheme is as follows:
Starting Materials: 2,5-dimethoxybenzenesulfonyl chloride and methylhomocysteine.
Reaction Conditions: The reaction is conducted in ether at approximately 25°C.
Product Formation: The resulting product is N-(2,5-dimethoxyphenyl)sulfonylhomocysteine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-(2,5-dimethoxyphenyl)sulfonylhomocysteine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.
科学的研究の応用
N-(2,5-dimethoxyphenyl)sulfonylhomocysteine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism by which N-(2,5-dimethoxyphenyl)sulfonylhomocysteine exerts its effects involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The methoxy groups on the phenyl ring may also contribute to the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- N-[(2,5-dimethoxyphenyl)sulfonyl]glycine
- N-[(2,5-dimethoxyphenyl)sulfonyl]-N-methylglycine
- N-[(2,5-dimethoxyphenyl)sulfonyl]-N-(2-chlorobenzyl)homocysteine
Uniqueness
N-(2,5-dimethoxyphenyl)sulfonylhomocysteine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfonyl and methoxy groups allows for versatile chemical modifications and interactions with biological targets.
特性
分子式 |
C13H19NO6S2 |
|---|---|
分子量 |
349.4 g/mol |
IUPAC名 |
2-[(2,5-dimethoxyphenyl)sulfonylamino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C13H19NO6S2/c1-19-9-4-5-11(20-2)12(8-9)22(17,18)14-10(13(15)16)6-7-21-3/h4-5,8,10,14H,6-7H2,1-3H3,(H,15,16) |
InChIキー |
XTEAHTVUHGSREL-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC(CCSC)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(6-methyl-4-oxo-4H-pyran-3-yl)oxy]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide](/img/structure/B15282030.png)
![12-Cyano-5,6-dihydrobenzo[b]pyrrolo[2,1-f][1,6]naphthyridin-1-yl 2-methylbutanoate](/img/structure/B15282033.png)
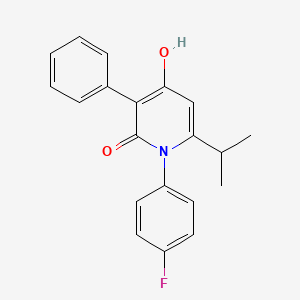
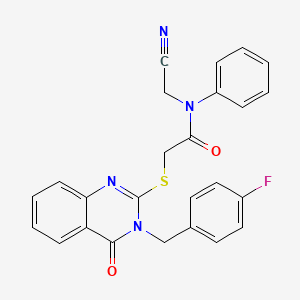
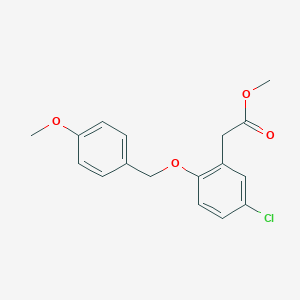
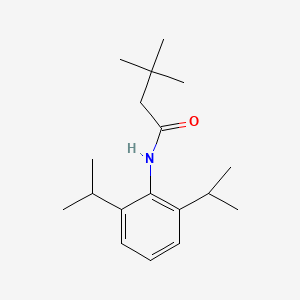
![4-[acetyl(methyl)amino]-1-(carboxymethyl)-4H-1,2,4-triazol-1-ium](/img/structure/B15282076.png)
![3-[(Methylsulfanyl)methyl]-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282080.png)
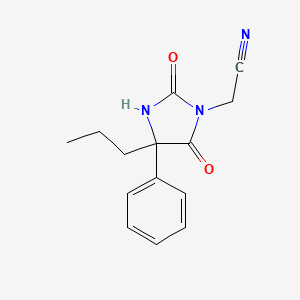
![6-(2-Furyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282100.png)
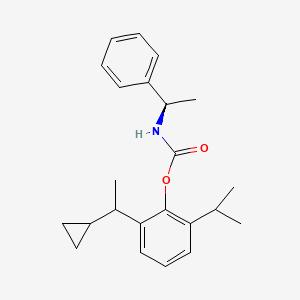
![1-(4-Fluorophenyl)-4-[(4-iodophenyl)sulfonyl]piperazine](/img/structure/B15282111.png)
![N-{5-amino-2-[(4-fluorobenzyl)oxy]-3-methylphenyl}acetamide](/img/structure/B15282119.png)
